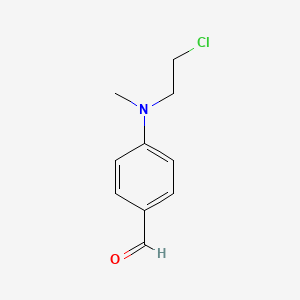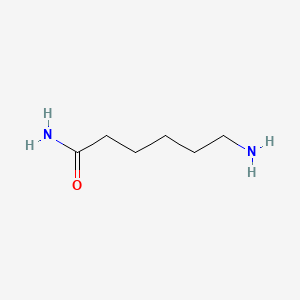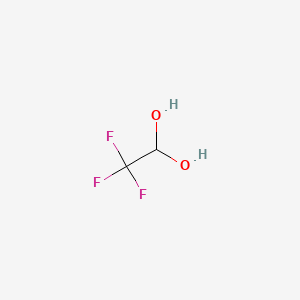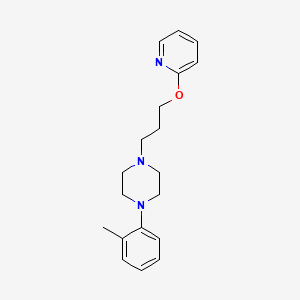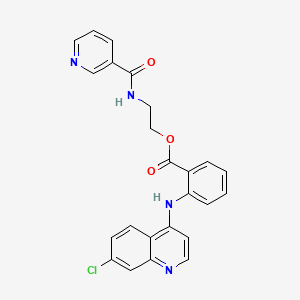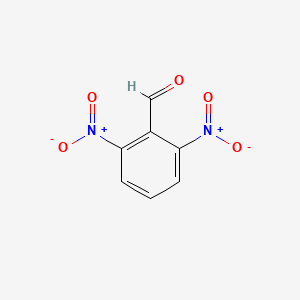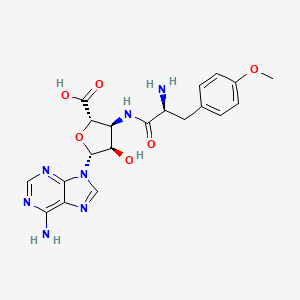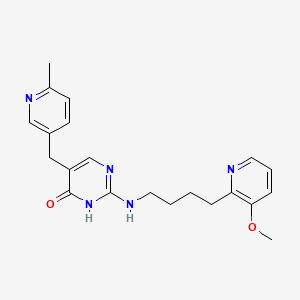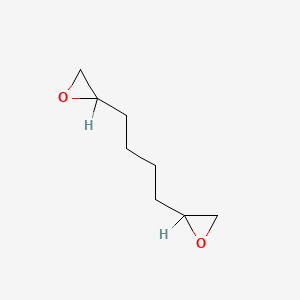
1,2,7,8-Diepoxyoctane
Vue d'ensemble
Description
1,2,7,8-Diepoxyoctane, also known as octanedioic acid, is a dicarboxylic acid that has been studied in recent years for its potential applications in the fields of chemistry, biology, and medicine. This compound has a molecular formula of C8H14O4 and a molecular weight of 182.19 g/mol. It is a white crystalline solid that is soluble in water, alcohol, and organic solvents. The structure of this compound consists of two carboxylic acid groups linked to a central carbon atom, with two double bonds at the 1 and 8 positions and single bonds at the 2 and 7 positions.
Applications De Recherche Scientifique
Analyse structurelle
Le 1,2,7,8-diepoxyoctane a été utilisé dans l'étude des diépoxydes à chaîne droite {svg_1}. La structure moléculaire du this compound en phase gazeuse a été étudiée par diffraction électronique {svg_2}. La synthèse du diépoxyoctane donne un mélange de deux diastéréoisomères, ce qui complique considérablement le problème conformationnel {svg_3}.
Synthèse chimique organique
Le this compound est utilisé comme intermédiaire de synthèse chimique organique {svg_4}. Il joue un rôle crucial dans la synthèse de divers composés organiques.
Études conformationnelles
La distribution des conformères trans et gauche résultant de la rotation autour des trois liaisons C–C centrales a été calculée en supposant une différence d'énergie libre de 610 cal/mole entre les positions trans et gauche {svg_5}.
Orientation du groupe époxy
Les positions des principaux pics non liés dans la distribution radiale ont éliminé toutes les orientations sauf deux (A et B) des groupes époxy {svg_6}. Les atomes de carbone terminaux dans la conformation A sont déplacés de la position trans (d'environ 40°) et l'atome d'oxygène est dans une position à peu près gauche {svg_7}.
Études en phase gazeuse
La structure moléculaire du this compound en phase gazeuse a été étudiée par diffraction électronique afin d'étendre une étude des diépoxydes à chaîne droite {svg_8}.
Préparation d'hydrogel
Le this compound a été utilisé comme agent de réticulation dans la préparation d'hydrogels d'acide hyaluronique {svg_9}. Ces hydrogels ont des applications potentielles dans le génie tissulaire et les systèmes d'administration de médicaments {svg_10}.
Mécanisme D'action
Target of Action
1,2,7,8-Diepoxyoctane is an epoxide compound . Epoxides are highly reactive and can interact with a variety of biological targets.
Mode of Action
This can occur through nucleophilic attack by biological nucleophiles such as DNA bases, leading to the formation of adducts .
Biochemical Pathways
It has been identified as a mutagen , suggesting that it may interfere with DNA replication and repair pathways.
Result of Action
This compound has been identified as a mutagen . This suggests that it can cause changes in the DNA sequence, potentially leading to mutations. These mutations can disrupt normal cellular processes and may lead to diseases such as cancer.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,2,7,8-Diepoxyoctane plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxide groups. One of the key interactions is with DNA, where this compound can form interstrand cross-links, leading to mutations . This compound is also known to interact with the enzyme Pseudomonas oleovorans, which catalyzes the formation of 1,2-7,8-diepoxyoctane from 1-octene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to induce mutations by forming covalent bonds with DNA, leading to genetic alterations . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caenorhabditis elegans, this compound induces mutations in the unc-54 gene, which encodes the major myosin heavy chain isozyme of body wall muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive epoxide groups, which can form covalent bonds with nucleophilic sites on biomolecules. This compound can bind to DNA, forming interstrand cross-links that disrupt the DNA structure and function . Additionally, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biological activity . Long-term exposure to this compound has been shown to cause persistent genetic mutations and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial genetic mutations, while at high doses, it can cause toxic or adverse effects . For example, in wild oat plants, treatment with 100 μl of this compound resulted in increased plant height and leaf number, while higher doses led to negative effects on growth and development .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its enzymatic formation by Pseudomonas oleovorans . This compound can interact with enzymes and cofactors involved in its metabolism, leading to changes in metabolic flux and metabolite levels . The formation of 1,2-7,8-diepoxyoctane occurs concurrently with the growth of Pseudomonas oleovorans on 1-octene .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement and localization . The distribution of this compound within cells can affect its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can impact its activity and function, including its ability to form covalent bonds with DNA and proteins .
Propriétés
IUPAC Name |
2-[4-(oxiran-2-yl)butyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLPJRVSHJZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862928 | |
| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2426-07-5 | |
| Record name | 1,2:7,8-Diepoxyoctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,7,8-Diepoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-epoxyoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:7,8-diepoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,7,8-DIEPOXYOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IJ1M5W7LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







